Distinct Halogenation Pattern vs. 1-Bromo-2,2,2-trifluoroethylbenzene
(1,2-Dibromo-1,2,2-trifluoroethyl)benzene differs from the simpler analog 1-bromo-2,2,2-trifluoroethylbenzene (C₈H₆BrF₃) by possessing an additional bromine atom and a different fluorination pattern (1,2,2-trifluoro vs. 2,2,2-trifluoro) . The presence of two vicinal bromine atoms on a partially fluorinated carbon framework (CBrF-CBrF₂) provides enhanced synthetic versatility for sequential functionalization, whereas the mono-bromo analog is limited to single-site reactivity [1].
1,2,2‑trifluoroethyl
2,2,2‑trifluoroethyl
| Evidence Dimension | Number of Bromine Substituents and Fluorination Pattern |
|---|---|
| Target Compound Data | 2 bromine atoms, 1,2,2-trifluoroethyl group (CBrF-CBrF₂) |
| Comparator Or Baseline | 1 bromine atom, 2,2,2-trifluoroethyl group (C-CF₃) |
| Quantified Difference | 2-fold increase in bromine substitution; distinct geminal dibromo pattern |
| Conditions | Comparative molecular structure analysis based on chemical formula and InChIKey |
Why This Matters
The higher bromine content and unique vicinal dibromo arrangement enables distinct synthetic pathways, such as double cross-coupling or elimination reactions, that are not possible with mono-bromo analogs.
- [1] Capot Chemical Co., Ltd. (2025). Product Specification: 1,2-Dibromo-1,2,2-trifluoro-1-phenylethane (CAS 40193-72-4). Product Catalog. View Source
